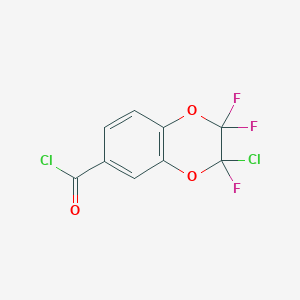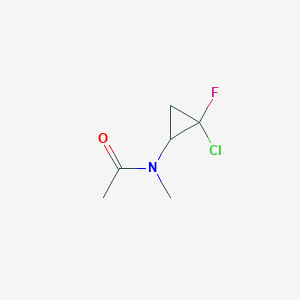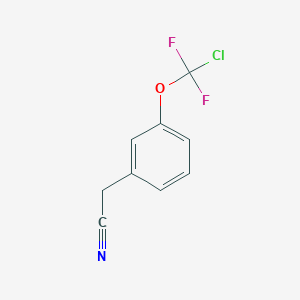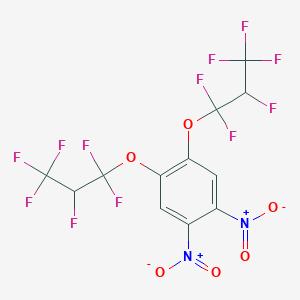
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile, commonly referred to as 2,3-DTCBN, is a benzonitrile derivative that has been used in a variety of scientific research applications. It is a colorless, oily liquid which has a melting point of -18°C and a boiling point of 225°C. It is insoluble in water and soluble in organic solvents. 2,3-DTCBN is an important intermediate in the synthesis of various organic compounds, and has been used in a range of laboratory experiments.
Applications De Recherche Scientifique
2,3-DTCBN has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, fragrances, and other industrial chemicals. It has also been used in the synthesis of polymers and in the preparation of catalysts. In addition, 2,3-DTCBN has been used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer agents, antifungal agents, and antibiotics.
Mécanisme D'action
2,3-DTCBN is a nucleophilic reagent, which means that it reacts with electrophilic species to form new covalent bonds. The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which helps to activate the nucleophilic reagent. The reaction involves the attack of the nucleophilic reagent on the electrophilic species, resulting in the formation of a new covalent bond.
Biochemical and Physiological Effects
2,3-DTCBN has been studied for its potential biochemical and physiological effects. Studies have shown that it has antifungal and antimicrobial activity, and may also have anti-inflammatory and anti-tumor effects. In addition, it has been shown to inhibit the growth of certain viruses and bacteria, and to increase the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-DTCBN is a useful reagent for laboratory experiments due to its low cost, availability, and stability. It is also relatively non-toxic, making it safe to handle in the laboratory. However, it is important to note that 2,3-DTCBN is flammable and should be handled with care. In addition, it can react with certain compounds, so it should be stored away from other chemicals.
Orientations Futures
There are a number of potential future directions for research involving 2,3-DTCBN. One potential avenue of research is to explore its potential applications in medicine and drug development. In particular, further research could be conducted to investigate its potential as an anti-cancer agent or an antibiotic. Additionally, research could be conducted to explore its potential as a catalyst in organic synthesis. Finally, research could be conducted to investigate its potential as a reagent in the preparation of polymers and other industrial chemicals.
Méthodes De Synthèse
2,3-DTCBN can be synthesized by the reaction of 2,3-dichlorobenzonitrile with trichloromethyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane or toluene at a temperature of 80-90°C for 1-2 hours. The reaction is usually complete after 2 hours.
Propriétés
IUPAC Name |
2-(dichloromethyl)-3-(trichloromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl5N/c10-8(11)7-5(4-15)2-1-3-6(7)9(12,13)14/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXWWDYAGCRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)






